6-Butylnicotinaldehyde
Overview
Description
6-Butylnicotinaldehyde is an organic compound with the molecular formula C10H13NO It is a derivative of nicotinaldehyde, where a butyl group is attached to the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Butylnicotinaldehyde can be synthesized through multiple routes. One common method involves the reaction of n-butylboronic acid with 2-bromopyridine-5-carbaldehyde. The reaction typically proceeds in the presence of a palladium catalyst under Suzuki coupling conditions . Another method involves the use of ethyl acrylate and sodium hydroxide, yielding the desired product with a total yield of approximately 60% .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Butylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-butylnicotinic acid.
Reduction: Reduction reactions can convert it to 6-butylnicotinyl alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products:
Oxidation: 6-Butylnicotinic acid.
Reduction: 6-Butylnicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Butylnicotinaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 6-butylnicotinaldehyde involves its interaction with various molecular targets. It can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophiles. The butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes .
Comparison with Similar Compounds
6-tert-Butylnicotinaldehyde: Similar structure but with a tert-butyl group instead of a butyl group.
Nicotinaldehyde: The parent compound without the butyl substitution.
Uniqueness: 6-Butylnicotinaldehyde is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. This substitution can lead to differences in solubility, boiling point, and interaction with other molecules compared to its analogs .
Properties
IUPAC Name |
6-butylpyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-4-10-6-5-9(8-12)7-11-10/h5-8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPIIZPICZCPKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(C=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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